molecular formula C10H12N2O B2556034 2-(Imidazo[1,2-a]pyridin-2-yl)propan-2-ol CAS No. 361367-25-1

2-(Imidazo[1,2-a]pyridin-2-yl)propan-2-ol

Cat. No.: B2556034
CAS No.: 361367-25-1
M. Wt: 176.219
InChI Key: GNAWEAYVCCOZPL-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyridin-2-yl)propan-2-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant in medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)propan-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Imidazo[1,2-a]pyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core .

Scientific Research Applications

2-(Imidazo[1,2-a]pyridin-2-yl)propan-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Imidazo[1,2-a]pyridin-3-yl)ethanol
  • 2-(Imidazo[1,2-a]pyridin-2-yl)ethanol
  • 2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-ol

Uniqueness

2-(Imidazo[1,2-a]pyridin-2-yl)propan-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2,13)8-7-12-6-4-3-5-9(12)11-8/h3-7,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAWEAYVCCOZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN2C=CC=CC2=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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